molecular formula C17H22N2OS B145885 Neticonazole CAS No. 130726-68-0

Neticonazole

Cat. No. B145885
M. Wt: 302.4 g/mol
InChI Key: VWOIKFDZQQLJBJ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neticonazole is a vinyl imidazole derivative that has been developed as an antifungal drug and has been in use since 1995. It is known for its effectiveness in treating fungal infections, and there have been no reported cases of contact allergy due to neticonazole in the literature. However, cross-sensitization with other imidazole derivatives such as econazole and sulconazole has been observed, suggesting that patients with sensitivity to these compounds may need to use non-imidazole drugs instead .

Synthesis Analysis

The synthesis of Neticonazole is not directly discussed in the provided papers. However, as a derivative of imidazole, its synthesis would likely involve the chemical modification of the imidazole ring structure to achieve the desired antifungal properties. The specific synthesis pathway would be crucial for understanding the drug's properties and potential for causing allergic reactions or cross-sensitization with other compounds .

Molecular Structure Analysis

Neticonazole's molecular structure, as a vinyl imidazole derivative, includes an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important for the drug's biological activity and its interaction with the fungal cell membrane or enzymes, leading to its antifungal effects .

Chemical Reactions Analysis

The chemical reactions involving Neticonazole, such as its metabolism in the body, have been studied. After repeated administration in rats, Neticonazole is metabolized into several major components, including U-2, U-5, and U-6 metabolites, which are detected in the urine. The unchanged drug and U-2 metabolite are found in the plasma, indicating that Neticonazole undergoes metabolic transformation in the body .

Physical and Chemical Properties Analysis

Neticonazole's physical and chemical properties, including its absorption, distribution, metabolism, and excretion, have been extensively studied. In rats, after dermal application, the drug's blood concentration reaches a maximum level at 24 hours, with an elimination half-life of 97 hours. The cumulative urinary and fecal excretions of radioactivity are relatively low, suggesting limited systemic absorption through the skin. The drug distributes mainly into the stratum corneum and is partially absorbed through the transfollicular route. High levels of radioactivity are observed in the skin, liver, kidney, and lung, indicating the distribution pattern of Neticonazole after application .

Scientific Research Applications

Antifungal Applications

Neticonazole has demonstrated significant antifungal activity. For example, a study developed a new technique for culture study to assess the efficacy of neticonazole in treating tinea pedis. This study found that neticonazole was highly effective in achieving mycological cure and preventing relapse against tinea pedis due to its good bioavailability in the skin, low keratin-affinity, and potent antifungal activity (Tatsumi et al., 2002).

Comparative Studies with Other Antifungals

Comparative research on neticonazole and other antifungals has highlighted its potential clinical role. A study assessing the in vitro antifungal activities of neticonazole against various dermatomycotic fungi showed that it was highly active, indicating its broad-spectrum antimycotic activity (Koga et al., 2009).

Inhibitory Mechanisms and Potential Therapeutic Uses

Neticonazole has shown potential beyond its antifungal properties. Research indicated that it could suppress intestinal dysbacteriosis-induced tumorigenesis of colorectal cancer. This study suggested that neticonazole might serve as a therapeutic candidate against colorectal cancer by suppressing tumorigenesis induced by intestinal dysbacteriosis (Gu et al., 2019).

Effects on Fungal Pathogens

In addition to its effects on human diseases, neticonazole's influence on fungal pathogens has been explored. A study on KP-103, a novel triazole derivative including neticonazole, investigated its in vitro activity against pathogenic fungi and its therapeutic efficacy in animal models. The findings suggested strong antifungal activity and potential pharmacokinetic advantages of neticonazole in skin tissue treatments (Tatsumi et al., 2001).

Comparisons with Other Topical Antimycotics

Comparative studies have been conducted to evaluate the efficacy of neticonazole against other antifungals. A study comparing neticonazole with other topical antimycotics introduced in the 1990s in Japan highlighted the different antifungal properties and suggested varying efficacy profiles, pointing to the importance of choosing the right antifungal agent based on the specific fungal species involved (Nimura et al., 2001).

Future Directions

Imidazole and benzimidazole rings, like those found in Neticonazole, are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, it’s possible that future research could lead to new applications and improvements for Neticonazole and similar compounds.

properties

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIKFDZQQLJBJ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057633
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neticonazole

CAS RN

130726-68-0
Record name Neticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130726-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neticonazole
Reactant of Route 2
Reactant of Route 2
Neticonazole
Reactant of Route 3
Neticonazole
Reactant of Route 4
Neticonazole
Reactant of Route 5
Reactant of Route 5
Neticonazole
Reactant of Route 6
Neticonazole

Citations

For This Compound
232
Citations
L Gu, Y Xu, W Xu, M Li, H Su, C Li, Z Liu - Investigational New Drugs, 2020 - Springer
… A novel exosome secretion inhibitor, neticonazole, was administered to IDB mice bearing … the exosome secretion inhibitor neticonazole. Moreover, neticonazole treatment significantly …
Number of citations: 11 link.springer.com
…, NETICONAZOLE STUDY GROUP - International journal …, 1996 - Wiley Online Library
… Neticonazole is a new imidazole derivative recently developed and launched in Japan. The chemical structure of neticonazole … topically applied neticonazole versus bifonazole (a total …
Number of citations: 6 onlinelibrary.wiley.com
K YANO, H KOZANO, H NUMATA, Y ESUMI… - Drug Metabolism and …, 1991 - jstage.jst.go.jp
Transfer of 14C-neticonazole (14C-SS717) into the fetus and milk were studied in pregnant or lactating rats after subcutaneous administration, while the absorption, distribution, …
Number of citations: 7 www.jstage.jst.go.jp
K Maebashi, T Itoyama, K Uchida… - … Japanese Journal of …, 1993 - europepmc.org
The therapeutic efficacies of 1% neticonazole (SS717) cream and solution on experimental cutaneous Candida albicans infection produced in prednisolone-treated guinea pigs were …
Number of citations: 8 europepmc.org
K YANO, H ONO, H NUMATA, Y ESUMI… - Drug Metabolism and …, 1991 - jstage.jst.go.jp
The absorption, distribution, metabolism and excretion of 14C-neticonazole (14C-SS717) were studied in rats after a single subcutaneous administration of 25mg/kg. 1. Blood levels of …
Number of citations: 3 www.jstage.jst.go.jp
K YANO, A IWASA, H NUMATA, Y ESUMI… - Drug Metabolism and …, 1991 - jstage.jst.go.jp
The absorption, distribution and excretion of 14C-neticonazole (14C-SS717), a new imidazole antimycotic, were studied in male rats and guinea pigs after dermal application of the drug …
Number of citations: 1 www.jstage.jst.go.jp
Y Umebayashi, S Ito - Contact Dermatitis: Short …, 2001 - Wiley Online Library
Discussion Neticonazole and lanoconazole are vinyl imidazoles in use in Japan since 1993 and 1994, respectively. Although there are more than 10 reports of contact dermatitis from …
Number of citations: 7 onlinelibrary.wiley.com
M Shono - Contact dermatitis, 1997 - pascal-francis.inist.fr
Allergic contact dermatitis from neticonazole hydrochloride … Allergic contact dermatitis from neticonazole hydrochloride … Neticonazole …
Number of citations: 5 pascal-francis.inist.fr
Y Tatsumi, M Yokoo, T Arika… - Microbiology and …, 2002 - Wiley Online Library
… With this modified culture method, we reevaluated the efficacy of KP-103, neticonazole, and … 14 of the 20 infected feet, whereas neticonazole and lanoconazole were not effective even …
Number of citations: 19 onlinelibrary.wiley.com
A Kawad, M Hiruma, A Fujioka, S Tajima… - Contact …, 1997 - Wiley Online Library
Discussion Clinical features and patch test results are consistent with a textile dermatitis preceded for many years by hand dermatitis. It is speculated that exposure to azo …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.